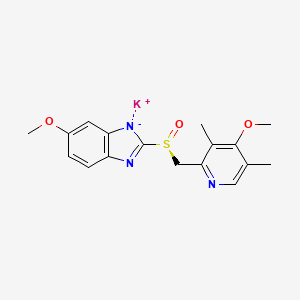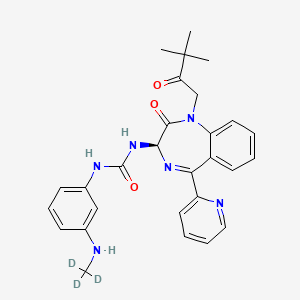
Sograzepide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sograzepide-d3, also known as Netazepide-d3, is a deuterium-labeled version of Sograzepide. It is a highly potent, selective, and orally active antagonist of the Gastrin/Cholecystokinin-B receptor. The compound has a molecular formula of C28D3H27N6O3 and a molecular weight of 501.595 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sograzepide-d3 involves the incorporation of deuterium into the Sograzepide molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and conditions to ensure the incorporation of deuterium and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sograzepide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to further modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Sograzepide-d3 is primarily used in scientific research due to its high selectivity and potency as a Gastrin/Cholecystokinin-B receptor antagonist. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sograzepide in various samples.
Biology: Employed in studies investigating the role of Gastrin/Cholecystokinin-B receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to Gastrin/Cholecystokinin-B receptor activity.
Industry: Utilized in the development of new pharmaceuticals targeting Gastrin/Cholecystokinin-B receptors
Mécanisme D'action
Sograzepide-d3 exerts its effects by selectively binding to and antagonizing the Gastrin/Cholecystokinin-B receptor. This receptor is involved in various physiological processes, including gastric acid secretion and cell proliferation. By blocking this receptor, this compound can inhibit these processes, making it a valuable tool in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sograzepide (Netazepide): The non-deuterated version of Sograzepide-d3, with similar pharmacological properties.
YF 476: Another potent and selective Gastrin/Cholecystokinin-B receptor antagonist.
YM-220: A compound with similar activity and selectivity for the Gastrin/Cholecystokinin-B receptor.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it particularly useful in research settings where precise quantification and tracking of the compound are required .
Propriétés
Formule moléculaire |
C28H30N6O3 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(trideuteriomethylamino)phenyl]urea |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1/i4D3 |
Clé InChI |
YDZYKNJZCVIKPP-FDOJDRSYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=N4)CC(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
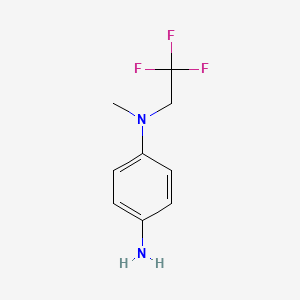
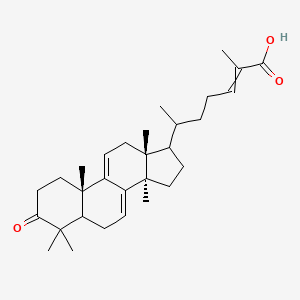


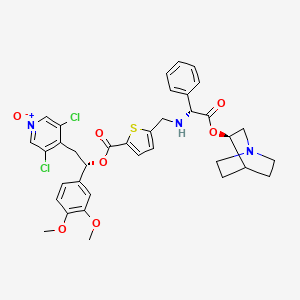
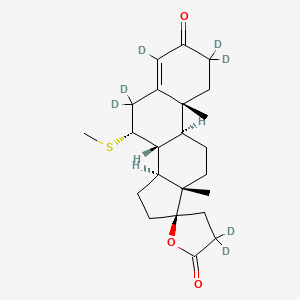
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)

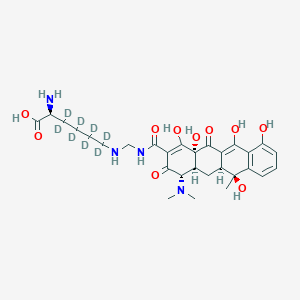
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
